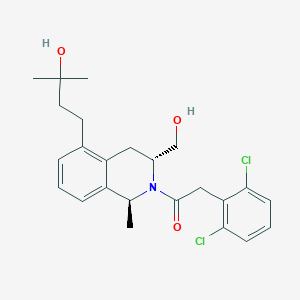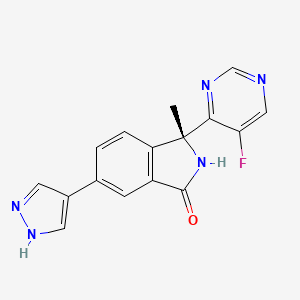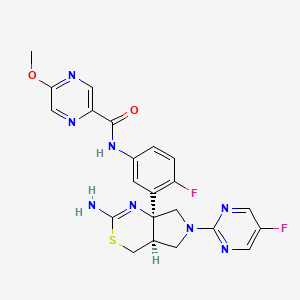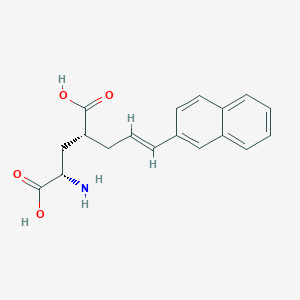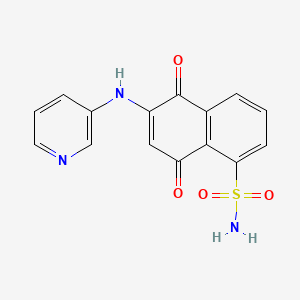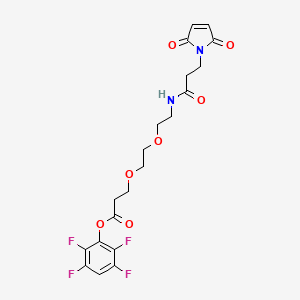
Mal-amido-PEG2-TFP ester
Overview
Description
Mal-amido-PEG2-TFP ester is a compound widely used in bioconjugation and drug delivery systems. It contains a maleimide group and a tetrafluorophenyl (TFP) ester group linked through a linear polyethylene glycol (PEG) chain. The maleimide group reacts specifically with thiol groups, while the TFP ester group reacts with primary amines, making it a versatile linker in various biochemical applications .
Mechanism of Action
Target of Action
Mal-amido-PEG2-TFP ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins that contain thiol groups and primary amine groups . The maleimide group in the compound is reactive with thiols, and the TFP ester can react with primary amine groups .
Mode of Action
The compound works by connecting two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway. This pathway is crucial for the degradation of intracellular proteins, which helps maintain the balance of proteins within cells .
Pharmacokinetics
It’s known that the compound is solid at room temperature . It’s soluble in DMSO and water, which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of the compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific proteins being targeted.
Action Environment
The compound’s action can be influenced by environmental factors such as pH. For instance, the maleimide groups in the compound are reactive with thiols between pH 6.5 and 7.5 . Additionally, the compound’s stability could be affected by temperature, as it’s recommended to be stored at -20°C .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, Mal-amido-PEG2-TFP ester interacts with various biomolecules. The Maleimides group in the compound readily reacts with thiols between pH 6.5 and 7.5 to form S-C bonds . This interaction is crucial in the formation of bio-conjugates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to form bonds with thiols. This binding interaction enables the compound to link biomolecules together, facilitating the creation of bio-conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-amido-PEG2-TFP ester is synthesized through a series of chemical reactions involving the coupling of maleimide and TFP ester groups to a PEG chain. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS) or TFP.
Coupling with Maleimide: The activated PEG is then reacted with maleimide under controlled conditions to form the maleimide-PEG intermediate.
Formation of TFP Ester: The maleimide-PEG intermediate is further reacted with TFP to form the final this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using industrial-grade activating agents.
Controlled Coupling Reactions: The activated PEG is coupled with maleimide and TFP under optimized conditions to ensure high yield and purity.
Purification and Quality Control: The final product is purified using techniques such as chromatography and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG2-TFP ester undergoes several types of chemical reactions, including:
Substitution Reactions: The TFP ester group reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups to form thioether linkages.
Common Reagents and Conditions
Primary Amines: React with the TFP ester group under mild conditions (pH 7-8).
Thiols: React with the maleimide group in aqueous media at pH 6.5-7.5.
Major Products
Amide Bonds: Formed from the reaction of TFP ester with primary amines.
Thioether Linkages: Formed from the reaction of maleimide with thiols.
Scientific Research Applications
Mal-amido-PEG2-TFP ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules for various assays and studies.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the development of advanced materials and biocompatible hydrogels for tissue engineering
Comparison with Similar Compounds
Mal-amido-PEG2-TFP ester is unique due to its combination of maleimide and TFP ester groups linked through a PEG chain. Similar compounds include:
Mal-amido-PEG4-TFP ester: Contains a longer PEG chain, offering improved solubility.
Mal-amido-PEG8-TFP ester: Features an even longer PEG chain for enhanced water solubility and reduced immunogenicity.
Mal-amido-PEG-NHS ester: Uses NHS ester instead of TFP ester, which is more susceptible to hydrolysis.
These compounds share similar reactivity but differ in their PEG chain length and ester groups, affecting their solubility, stability, and application suitability.
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F4N2O7/c21-12-11-13(22)19(24)20(18(12)23)33-17(30)4-7-31-9-10-32-8-5-25-14(27)3-6-26-15(28)1-2-16(26)29/h1-2,11H,3-10H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXSYLTYQVHXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F4N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


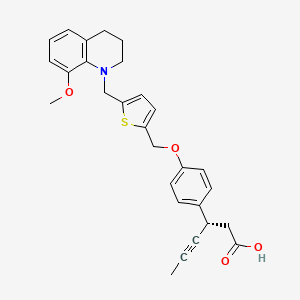

![[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;2,3-dihydroxybutanedioic acid](/img/structure/B608729.png)
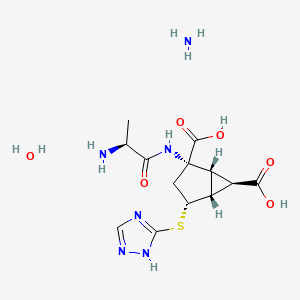
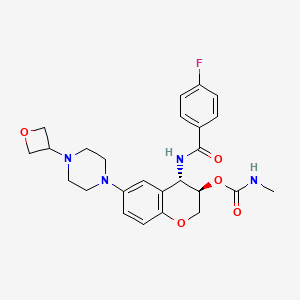

![4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide;hydrate](/img/structure/B608735.png)
